molecular formula C20H19NO6 B11152297 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

Cat. No.: B11152297
M. Wt: 369.4 g/mol
InChI Key: PXMSHLQSQSXNAU-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is a complex organic compound with the molecular formula C20H19NO6. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenol and 2-methyl-4H-chromen-4-one.

    Formation of Intermediate: The 4-ethoxyphenol is reacted with 2-methyl-4H-chromen-4-one under basic conditions to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is unique due to its specific substitution pattern and the presence of both ethoxy and acetamide groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C20H19NO6/c1-3-24-13-4-6-14(7-5-13)27-20-12(2)26-17-10-15(25-11-18(21)22)8-9-16(17)19(20)23/h4-10H,3,11H2,1-2H3,(H2,21,22)

InChI Key

PXMSHLQSQSXNAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C

Origin of Product

United States

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